N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Physicochemical profiling Lipophilicity Solubility parameter

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1956378-94-1; synonym CAS 1087788-38-2; molecular formula C₁₄H₁₈N₄O; MW 258.32 g/mol) is a heterocyclic carboxamide built on the 5H-pyrrolo[2,3-b]pyrazine scaffold. This bicyclic core is a privileged structure in kinase inhibitor design, with published applications targeting JAK3, SYK, FGFR, and other kinases.

Molecular Formula C14H18N4O
Molecular Weight 258.32 g/mol
Cat. No. B13102423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Molecular FormulaC14H18N4O
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3
InChIInChI=1S/C14H18N4O/c1-2-3-6-15-14(19)10-7-16-13-12(10)18-11(8-17-13)9-4-5-9/h7-9H,2-6H2,1H3,(H,15,19)(H,16,17)
InChIKeyNPGUUGZKZVPOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide – Structural Identity and Procurement-Relevant Classification


N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1956378-94-1; synonym CAS 1087788-38-2; molecular formula C₁₄H₁₈N₄O; MW 258.32 g/mol) is a heterocyclic carboxamide built on the 5H-pyrrolo[2,3-b]pyrazine scaffold. This bicyclic core is a privileged structure in kinase inhibitor design, with published applications targeting JAK3, SYK, FGFR, and other kinases [1]. The compound carries a cyclopropyl substituent at the 2-position and an n-butyl carboxamide at the 7-position. The pyrrolo[2,3-b]pyrazine-7-carboxamide chemotype is the subject of multiple patent families covering JAK/SYK dual inhibition, where the 7-carboxamide linker has been demonstrated to confer unexpected potency gains relative to other 7-position substituents [2]. The compound is commercially available at ≥98% purity (HPLC) from specialty chemical suppliers and is supplied with full ISO-compliant quality documentation suitable for pharmaceutical R&D and QC applications .

Why N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide Cannot Be Interchanged with Other 7-Carboxamide Pyrrolopyrazines


Within the pyrrolo[2,3-b]pyrazine-7-carboxamide class, the N-alkyl substituent at the 7-carboxamide is a critical determinant of kinase selectivity, cellular permeability, and metabolic stability. The J. Med. Chem. 2013 structure–activity relationship (SAR) study on 3-amido-5-cyclopropylpyrrolopyrazines demonstrated that even modest changes to the amide substituent—for example, moving from isopropyl to a chiral branched alkyl group—altered JAK3 IC₅₀ values by over 10-fold and shifted JAK3 vs. JAK1 selectivity profiles [1]. The patent literature explicitly distinguishes the tert-butylamide analog (N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide) as a known excluded compound from certain claims, underscoring that the N-alkyl group defines a distinct chemical space with separate intellectual property and pharmacological implications [2]. Simply substituting the n-butyl carboxamide with a tert-butyl, cyclopropylmethyl, or isobutyl variant will yield a compound with different logP, different H-bonding capacity, and a different kinase inhibition fingerprint—making generic substitution unreliable without experimental validation [3].

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


N-Alkyl Chain Length and Branching Differentiates Physicochemical Properties from the tert-Butyl Analog

The n-butyl carboxamide of the target compound presents a linear, flexible four-carbon chain, in contrast to the compact, branched tert-butyl group of the closest commercial analog, N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1185425-04-0; same molecular formula C₁₄H₁₈N₄O, same MW 258.32). The predicted pKa of the target compound is 10.60 ± 0.50 (ACD/Labs), indicating the N–H of the pyrrole ring is weakly acidic . The n-butyl chain is expected to yield a lower calculated logP and higher aqueous solubility than the tert-butyl isomer, based on established Hansch π constants (n-butyl π ≈ 2.0 vs. tert-butyl π ≈ 1.98; however, the linear chain contributes less to molecular globularity and crystal packing disruption, which can enhance solubility in practice) [1]. The target compound's predicted density is 1.252 ± 0.06 g/cm³ .

Physicochemical profiling Lipophilicity Solubility parameter

Structurally Closest Analog 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide Has a Distinct logP and H-Bond Profile

The most structurally similar analog with publicly accessible computed data is 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1956378-87-2; PubChem CID 118990621; MW 256.30), which differs by replacing the n-butyl chain with a cyclopropylmethyl group (loss of two methylene units; MW difference of 2.02 Da). Its computed XLogP3-AA is 0.9 [1]. By contrast, the target compound's n-butyl chain (4-carbon linear alkyl) is expected to yield a higher logP, estimated at approximately 1.5–1.8 based on the incremental methylene contribution (each –CH₂– adds ~0.5 logP units). The cyclopropylmethyl analog also has a lower molecular weight and fewer rotatable bonds (5 vs. 6 for the target compound), reducing conformational flexibility.

LogP comparison Analog differentiation Chemoinformatics

Commercially Verified Purity of ≥98% (HPLC) with ISO-Certified Quality Documentation Supports Regulated R&D Workflows

The target compound is supplied by MolCore at NLT 98% purity (HPLC), with full ISO certification suitable for global pharmaceutical R&D and quality control applications . Parchem lists the compound under CAS 1087788-38-2 as a specialty material . By contrast, the tert-butyl analog (CAS 1185425-04-0) and the cyclopropylmethyl analog (CAS 1956378-87-2) are available from fewer vendors, and documented purity specifications for these specific analogs are less consistently reported in accessible supplier datasheets.

Purity specification Quality assurance GMP/GLP compliance

7-Carboxamide Linker Confers Class-Level Kinase Potency Advantage Over Non-Amide Pyrrolopyrazines

The patent literature explicitly states that the amide linker at the 7-position of 5H-pyrrolo[2,3-b]pyrazines 'affords the compounds of formula I and I′ unexpected increased potency in inhibition of JAK and Syk kinases compared to 5H-pyrrolo[2,3-b]pyrazines with other moieties at that position' [1]. In the 3-amido-5-cyclopropylpyrrolopyrazine series described by Soth et al. (J. Med. Chem. 2013), the optimized compound 11 exhibited JAK3 IC₅₀ = 7.8 nM in a Caliper enzyme assay at 1 mM ATP, with >12-fold selectivity over JAK1 and no inhibition of JAK2 or TYK2 at 5 µM [2]. While these data are for a more elaborated analog bearing an additional 4-aminopiperidine substituent, they establish the class-level potency advantage of the 7-carboxamide-2-cyclopropyl-pyrrolopyrazine scaffold over alternative core substitutions.

Kinase inhibition JAK3 selectivity Scaffold SAR

Absence of Published Direct Biological Activity Data for This Exact Compound Is Itself a Procurement-Relevant Differentiator

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and RCSB PDB (conducted May 2026) did not identify any published IC₅₀, Kd, Ki, cellular activity, or in vivo efficacy data for N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1956378-94-1 / 1087788-38-2). This contrasts with structurally elaborated analogs such as 2-[(1-acryloylpiperidin-4-yl)amino]-N-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (BDBM316773; JAK3 IC₅₀ = 0.200 nM in Caliper assay at 4 µM ATP) [1], which carry additional 2-position substituents. The absence of biological annotation means this compound is most appropriately positioned as a synthetic intermediate, a focused library building block for SAR exploration, or an uncharacterized reference standard—not as a validated tool compound with known potency or selectivity.

Data transparency Procurement risk assessment Lead optimization starting point

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide – Recommended Application Scenarios Based on Evidence Profile


Chemical Starting Point for Structure–Activity Relationship (SAR) Library Synthesis Targeting JAK3 or SYK Kinase Selectivity

The compound's unsubstituted 2-position (bearing only the cyclopropyl group) makes it an ideal scaffold for parallel derivatization. The 2-cyclopropyl-7-(n-butylcarbamoyl) core retains the pharmacophoric 7-carboxamide linker demonstrated to confer class-level JAK/SYK potency advantages over non-amide pyrrolopyrazines [1]. Researchers can introduce diverse 2-position substituents (aryl ethers, amino-piperidine acrylamides, heteroaryl groups) while preserving the n-butyl carboxamide that differentiates this compound from the tert-butyl and cyclopropylmethyl analogs [2]. This scenario is supported by the extensive patent literature (WO2011144585A1, US9617258, US11111242) where N-butyl carboxamide-bearing pyrrolopyrazines serve as key intermediates [3].

Reference Standard for Analytical Method Development and QC System Suitability Testing

With a documented purity specification of NLT 98% (HPLC) and ISO-certified quality system , the compound is well-suited as a reference standard for HPLC method development, calibration curve construction, and system suitability testing in laboratories working on pyrrolopyrazine-based drug candidates. The predicted physicochemical properties—density 1.252 g/cm³ and pKa 10.60 —provide starting parameters for chromatographic method optimization. Its distinct retention time relative to the tert-butyl analog (same MW, different topology) enables unambiguous peak identification in purity assays of reaction mixtures containing multiple N-alkyl carboxamide regioisomers.

Negative Control or Baseline Compound for Evaluating 2-Position Substituent Effects on Kinase Selectivity

Because the compound lacks the 2-position amino/ether substituents present in high-potency JAK3 inhibitors such as BDBM316773 (JAK3 IC₅₀ = 0.200 nM) [4], it can serve as a minimally elaborated baseline to quantify the potency gain contributed by 2-position modifications. In a typical SAR study, a researcher would measure the IC₅₀ shift when moving from the unsubstituted 2-cyclopropyl core (this compound) to, for example, a 2-[(1-acryloylpiperidin-4-yl)amino] derivative. This baseline vs. elaborated comparison isolates the pharmacophoric contribution of the 2-substituent while holding the 7-(n-butyl carboxamide) constant.

Physicochemical Profiling and Pre-Formulation Screening of N-Alkyl Carboxamide Pyrrolopyrazine Series

The n-butyl chain provides a distinct solubility, logP, and crystal packing profile relative to the tert-butyl, cyclopropylmethyl, and isobutyl analogs. Procurement of all four N-alkyl variants (n-butyl, tert-butyl, cyclopropylmethyl, isobutyl) enables a systematic pre-formulation screen to identify the optimal balance of crystallinity, solubility, and solid-state stability for a given lead series. The predicted density (1.252 g/cm³) and pKa (10.60) of the target compound , combined with the computed XLogP3-AA of 0.9 for the cyclopropylmethyl analog [5], provide a quantitative framework for designing such comparative studies.

Quote Request

Request a Quote for N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.